molecular formula C8H11Cl2N B1356229 N-Methyl-4-chlorobenzylamine hydrochloride CAS No. 65542-24-7

N-Methyl-4-chlorobenzylamine hydrochloride

Cat. No.: B1356229
CAS No.: 65542-24-7
M. Wt: 192.08 g/mol
InChI Key: APSVTQIASNIYIM-UHFFFAOYSA-N
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Description

N-Methyl-4-chlorobenzylamine hydrochloride is a chemical compound with the molecular formula C8H11Cl2N. It is known for its applications in various fields of research and industry. This compound is characterized by the presence of a methyl group attached to the nitrogen atom and a chlorine atom attached to the benzyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-4-chlorobenzylamine hydrochloride can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzylamine with formaldehyde and hydrogen chloride in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C for about 30 minutes .

Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step reactions. For instance, the reaction of 4-chlorobenzylamine with formaldehyde and hydrogen chloride can be followed by purification steps to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-4-chlorobenzylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: It can be reduced to form N-methyl-4-chlorobenzylamine.

    Substitution: The chlorine atom on the benzyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: N-methyl-4-chlorobenzylamine.

    Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

N-Methyl-4-chlorobenzylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-4-chlorobenzylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. The pathways involved in its mechanism of action include binding to active sites of enzymes or receptors, leading to changes in their activity .

Comparison with Similar Compounds

    N-Methylbenzylamine: Similar structure but lacks the chlorine atom on the benzyl ring.

    4-Chlorobenzylamine: Similar structure but lacks the methyl group on the nitrogen atom.

    N-Methyl-4-chlorophenethylamine: Similar structure but has an ethyl group instead of a benzyl group.

Uniqueness: N-Methyl-4-chlorobenzylamine hydrochloride is unique due to the presence of both the methyl group on the nitrogen atom and the chlorine atom on the benzyl ring. This combination of functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h2-5,10H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSVTQIASNIYIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589488
Record name 1-(4-Chlorophenyl)-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65542-24-7
Record name 1-(4-Chlorophenyl)-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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